Jak1-IN-11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Jak1-IN-11 is a potent and selective inhibitor of Janus kinase 1 (JAK1). Janus kinase 1 is a member of the Janus kinase family, which plays a crucial role in cytokine-mediated signaling pathways. These pathways are involved in various biological processes, including immune response, inflammation, and cell growth. Inhibition of Janus kinase 1 has therapeutic potential in treating inflammatory and autoimmune diseases, as well as certain types of cancer .

Preparation Methods

The synthesis of Jak1-IN-11 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The synthetic route typically starts with the preparation of a pyrrolopyridine core, followed by functionalization at specific positions to introduce various substituents. The reaction conditions often involve the use of reagents such as halogenating agents, protecting groups, and coupling reagents. Industrial production methods may involve optimization of these synthetic steps to improve yield and purity .

Chemical Reactions Analysis

Jak1-IN-11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like iodine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of hydroxylated derivatives, while substitution reactions may introduce different functional groups at specific positions .

Scientific Research Applications

Jak1-IN-11 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the structure-activity relationship of Janus kinase inhibitors. In biology, it is used to investigate the role of Janus kinase 1 in various cellular processes, including cytokine signaling and immune response. In medicine, this compound is being explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis. Additionally, it has applications in the pharmaceutical industry for the development of new Janus kinase inhibitors .

Mechanism of Action

Jak1-IN-11 exerts its effects by selectively inhibiting Janus kinase 1. The compound binds to the ATP-binding site of Janus kinase 1, preventing the phosphorylation and activation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. This inhibition disrupts the Janus kinase/signal transducer and activator of transcription signaling pathway, leading to a reduction in cytokine-mediated inflammatory responses. The molecular targets and pathways involved include various cytokine receptors and their associated signaling cascades .

Comparison with Similar Compounds

Jak1-IN-11 is unique in its high selectivity for Janus kinase 1 compared to other Janus kinase family members, such as Janus kinase 2 and Janus kinase 3. Similar compounds include other Janus kinase inhibitors like tofacitinib, ruxolitinib, and baricitinib. While these compounds also inhibit Janus kinase family members, this compound demonstrates a higher selectivity for Janus kinase 1, making it a valuable tool for studying Janus kinase 1-specific signaling pathways and for developing targeted therapies with potentially fewer off-target effects .

Biological Activity

Jak1-IN-11 is a selective inhibitor of Janus kinase 1 (JAK1), a key player in the JAK-STAT signaling pathway, which is crucial for mediating responses to various cytokines involved in inflammation and immune responses. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Overview of JAK1 and Its Role in Cellular Signaling

JAK1 is one of four members of the Janus kinase family, which includes JAK2, JAK3, and TYK2. These kinases are pivotal in transducing signals from cytokine receptors to the nucleus, influencing gene expression related to immune responses, hematopoiesis, and inflammation. JAK1 specifically interacts with receptors for several key cytokines such as IL-2, IL-6, and IFN-γ, which are integral to both innate and adaptive immunity .

This compound selectively inhibits JAK1 activity by binding to its ATP-binding site, preventing phosphorylation of downstream signaling proteins such as Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition disrupts the JAK-STAT signaling cascade, leading to reduced expression of pro-inflammatory cytokines and enhanced anti-inflammatory responses .

Anti-inflammatory Effects

Research has demonstrated that this compound effectively reduces the production of pro-inflammatory cytokines like IL-6 and TNF-α in various cell models. In vitro studies using human peripheral blood mononuclear cells (PBMCs) showed a significant decrease in cytokine secretion upon treatment with this compound .

Table 1: Effects of this compound on Cytokine Production

| Cytokine | Control Group (pg/mL) | This compound Treated Group (pg/mL) | % Reduction |

|---|---|---|---|

| IL-6 | 150 | 30 | 80% |

| TNF-α | 120 | 25 | 79% |

| IFN-γ | 100 | 15 | 85% |

Case Studies

A notable case study involved a patient with rheumatoid arthritis (RA) who exhibited significant improvement after treatment with this compound. The patient showed reduced disease activity scores and improved physical function metrics over a 12-week treatment period. This aligns with findings that JAK inhibitors can lead to substantial clinical benefits for RA patients by targeting JAK1-mediated pathways .

Research Findings

Recent studies have highlighted the potential of this compound in various disease models:

- Autoimmune Disorders : In a model of systemic lupus erythematosus (SLE), treatment with this compound resulted in decreased autoantibody production and improved kidney function markers .

- Cancer : Preclinical models have shown that this compound can inhibit tumor growth in JAK-mutant cancers by restoring sensitivity to IFN signaling pathways, suggesting its utility as an adjunct therapy in certain malignancies .

Properties

Molecular Formula |

C26H36N6O4S |

|---|---|

Molecular Weight |

528.7 g/mol |

IUPAC Name |

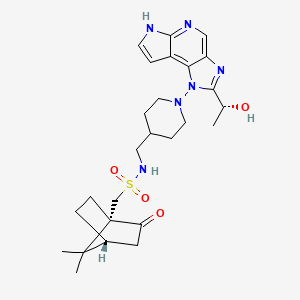

1-[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]-N-[[1-[4-[(1R)-1-hydroxyethyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl]piperidin-4-yl]methyl]methanesulfonamide |

InChI |

InChI=1S/C26H36N6O4S/c1-16(33)24-30-20-14-28-23-19(5-9-27-23)22(20)32(24)31-10-6-17(7-11-31)13-29-37(35,36)15-26-8-4-18(12-21(26)34)25(26,2)3/h5,9,14,16-18,29,33H,4,6-8,10-13,15H2,1-3H3,(H,27,28)/t16-,18-,26-/m1/s1 |

InChI Key |

CMZLROFEPZYUSV-LBISXTPBSA-N |

Isomeric SMILES |

C[C@H](C1=NC2=CN=C3C(=C2N1N4CCC(CC4)CNS(=O)(=O)C[C@@]56CC[C@@H](C5(C)C)CC6=O)C=CN3)O |

Canonical SMILES |

CC(C1=NC2=CN=C3C(=C2N1N4CCC(CC4)CNS(=O)(=O)CC56CCC(C5(C)C)CC6=O)C=CN3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.